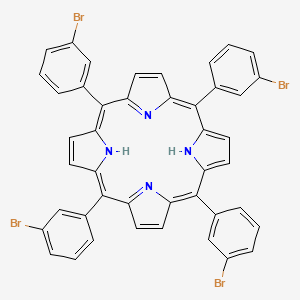

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5,10,15,20-Tétrakis(3-bromophényl)porphyrine est un composé porphyrique synthétique caractérisé par la présence de quatre groupes bromophényles liés aux positions méso du cycle porphyrine. Les porphyrines sont un groupe de composés organiques, connus pour leur rôle dans les systèmes biologiques tels que l'hémoglobine et la chlorophylle. Les substituants bromophényles dans ce composé renforcent sa réactivité chimique et le rendent adapté à diverses applications dans la recherche scientifique et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5,10,15,20-Tétrakis(3-bromophényl)porphyrine implique généralement la condensation du pyrrole avec le 3-bromobenzaldéhyde en conditions acides. La réaction est souvent effectuée en présence d'un catalyseur acide de Lewis tel que l'éthérate de trifluorure de bore. Le porphyrinogène résultant est ensuite oxydé pour former le composé porphyrique souhaité. Les conditions de réaction impliquent généralement le reflux des réactifs dans un solvant comme le chloroforme ou le dichlorométhane pendant plusieurs heures .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 5,10,15,20-Tétrakis(3-bromophényl)porphyrine ne soient pas bien documentées, l'approche générale impliquerait l'adaptation de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de processus en flux continu pour améliorer l'efficacité et réduire les coûts de production.

Analyse Des Réactions Chimiques

Types de réactions

La 5,10,15,20-Tétrakis(3-bromophényl)porphyrine subit diverses réactions chimiques, notamment :

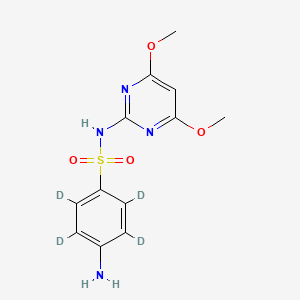

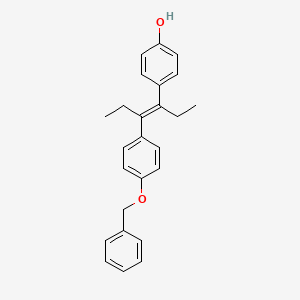

Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels par des réactions telles que le couplage de Suzuki ou le couplage de Sonogashira.

Oxydation et réduction : Le cycle porphyrine peut subir des réactions d'oxydation et de réduction, modifiant ainsi ses propriétés électroniques et sa réactivité.

Métallation : Les atomes d'azote centraux du cycle porphyrine peuvent se coordonner avec des ions métalliques, formant des métalloporphyrines.

Réactifs et conditions courantes

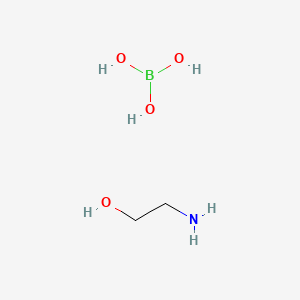

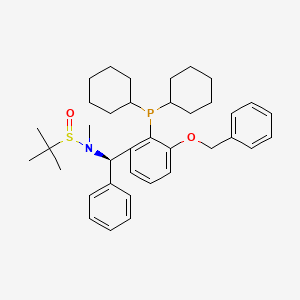

Couplage de Suzuki : Des catalyseurs au palladium et des acides boroniques sont couramment utilisés.

Couplage de Sonogashira : L'iodure de cuivre(I) et des catalyseurs au palladium sont utilisés avec des alcynes terminaux.

Oxydation : Des agents oxydants comme le DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) sont utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers porphyrines substituées, métalloporphyrines et autres dérivés fonctionnalisés qui peuvent être utilisés dans des applications ultérieures .

Applications De Recherche Scientifique

La 5,10,15,20-Tétrakis(3-bromophényl)porphyrine a un large éventail d'applications dans la recherche scientifique :

Industrie : Elle est utilisée dans le développement de capteurs et de catalyseurs pour divers procédés chimiques.

5. Mécanisme d'action

Le mécanisme par lequel la 5,10,15,20-Tétrakis(3-bromophényl)porphyrine exerce ses effets dépend de son application spécifique :

Mécanisme D'action

The mechanism by which 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin exerts its effects depends on its specific application:

Comparaison Avec Des Composés Similaires

Composés similaires

- 5,10,15,20-Tétrakis(4-bromophényl)porphyrine

- 5,10,15,20-Tétrakis(3,4-diméthoxyphényl)porphyrine

- 5,10,15,20-Tétrakis(4-méthoxyphényl)porphyrine

Unicité

La 5,10,15,20-Tétrakis(3-bromophényl)porphyrine est unique en raison du positionnement spécifique des atomes de brome sur les cycles phényles, ce qui influence sa réactivité et ses propriétés électroniques. Cela la rend particulièrement adaptée à certains types de modifications chimiques et d'applications pour lesquelles d'autres composés similaires peuvent être moins efficaces .

Propriétés

Formule moléculaire |

C44H26Br4N4 |

|---|---|

Poids moléculaire |

930.3 g/mol |

Nom IUPAC |

5,10,15,20-tetrakis(3-bromophenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H26Br4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H |

Clé InChI |

DIYJFQVQTQAXTO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)Br)C8=CC(=CC=C8)Br)C=C4)C9=CC(=CC=C9)Br)N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)

![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)

![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)

![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)

![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)

![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)